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Compound of Interest

Compound Name: Octyl D-glucopyranoside

Cat. No.: B3426807 Get Quote

An In-depth Exploration of a Non-ionic Surfactant's Applications in Membrane Biology and Drug

Development

Octyl D-glucopyranoside, a non-ionic surfactant, has established itself as an indispensable

tool in the fields of biochemistry and pharmacology. Its mild, non-denaturing properties make it

particularly effective for the solubilization, purification, and functional reconstitution of integral

membrane proteins, which are critical targets for drug development. This technical guide

provides a comprehensive overview of the core properties of octyl D-glucopyranoside,

detailed experimental protocols for its use, and a comparative analysis of its performance

against other common detergents.

Physicochemical Properties of Octyl D-
Glucopyranoside
Octyl D-glucopyranoside, structurally a glycoside derived from glucose and octanol,

possesses a unique amphipathic nature with a hydrophilic glucose headgroup and a

hydrophobic octyl tail. This structure allows it to effectively disrupt lipid bilayers and form

micelles that encapsulate membrane proteins, thereby maintaining their native conformation

and function.[1] Its high critical micelle concentration (CMC) is a key advantage, facilitating its

removal by dialysis during protein reconstitution into artificial membrane environments like

liposomes.[2]
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The selection of an appropriate detergent is paramount for the successful isolation and study of

membrane proteins. The following tables summarize the key physicochemical properties of n-

octyl-β-D-glucopyranoside and provide a comparative overview with other commonly used non-

ionic and zwitterionic detergents.

Property Value References

Chemical Name n-Octyl-β-D-glucopyranoside [2]

Abbreviation OG, OGP [3]

CAS Number 29836-26-8 [4]

Molecular Formula C₁₄H₂₈O₆ [2]

Molecular Weight 292.37 g/mol [4]

Critical Micelle Concentration

(CMC)
~20-25 mM [2]

Aggregation Number ~84 [2]

Micelle Molecular Weight ~25 kDa [2]

Appearance White to off-white powder

Note: CMC and aggregation number can be affected by buffer conditions such as ionic strength

and temperature.

Comparative Data of Common Detergents
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Detergent
Chemical
Class

CMC (mM)
Micelle
Molecular
Weight (kDa)

Aggregation
Number

n-Octyl-β-D-

glucopyranoside

(OG)

Non-ionic

(glucoside)
~20-25 ~25 ~84

n-Dodecyl-β-D-

maltopyranoside

(DDM)

Non-ionic

(maltoside)
~0.17 ~50

Not widely

reported

Lauryl Maltose

Neopentyl Glycol

(LMNG)

Non-ionic

(maltoside)
~0.01 ~91

Not widely

reported

Lauryldimethyla

mine-N-oxide

(LDAO)

Zwitterionic ~1-2 ~21.5 ~75

Data compiled from multiple sources.[2]

Experimental Protocols
The following section provides detailed methodologies for key experiments involving octyl D-
glucopyranoside. These protocols are intended as a starting point and may require

optimization for specific proteins and applications.

Protocol 1: Determination of Critical Micelle
Concentration (CMC) using a Pyrene-Based
Fluorescence Assay
Objective: To determine the CMC of octyl D-glucopyranoside by monitoring the change in the

fluorescence emission spectrum of the hydrophobic probe, pyrene.

Principle: Pyrene exhibits a fluorescence spectrum with several vibronic peaks. The ratio of the

intensity of the first peak (I1) to the third peak (I3) is sensitive to the polarity of the
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microenvironment. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC,

it partitions into the hydrophobic core of the micelles, leading to a change in the I1/I3 ratio.[5][6]

Materials:

n-Octyl-β-D-glucopyranoside

Pyrene

Acetone

High-purity water

Fluorometer

Procedure:

Prepare a stock solution of pyrene: Dissolve pyrene in acetone to a concentration of 0.2 mM.

Prepare a series of octyl D-glucopyranoside solutions: Prepare a range of concentrations

of octyl D-glucopyranoside in high-purity water, bracketing the expected CMC (e.g., from 1

mM to 50 mM).

Prepare samples for fluorescence measurement: To 1 mL of each octyl D-glucopyranoside
solution, add 1.5 µL of the 0.2 mM pyrene stock solution. Mix thoroughly.[7]

Fluorescence Measurement:

Set the excitation wavelength of the fluorometer to 334 nm.[7]

Record the emission spectrum from 350 nm to 450 nm.[7]

Extract the fluorescence intensities of the first vibronic peak (~372 nm, I1) and the third

vibronic peak (~383 nm, I3).[7]

Data Analysis:

Calculate the ratio of I3/I1 for each octyl D-glucopyranoside concentration.
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Plot the I3/I1 ratio as a function of the logarithm of the octyl D-glucopyranoside
concentration.

The CMC is determined from the inflection point of the resulting sigmoidal curve.[5]

Protocol 2: General Method for Membrane Protein
Extraction and Solubilization
Objective: To extract and solubilize a target membrane protein from its native membrane

environment using octyl D-glucopyranoside.

Principle: Octyl D-glucopyranoside at a concentration above its CMC will disrupt the lipid

bilayer and form mixed micelles with the membrane proteins, thereby extracting them from the

membrane in a soluble form.[1]

Materials:

Cells or tissues expressing the target membrane protein

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, supplemented with protease

inhibitors)

Solubilization Buffer (Lysis buffer containing a range of octyl D-glucopyranoside
concentrations)

Ultracentrifuge

Procedure:

Membrane Preparation:

Harvest cells expressing the target membrane protein.

Lyse the cells using an appropriate method (e.g., sonication, French press) in ice-cold

Lysis Buffer.

Isolate the cell membranes by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).[8]
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Resuspend the membrane pellet in Lysis Buffer to a known protein concentration (e.g., 5-

10 mg/mL).[8]

Detergent Solubilization Screening:

Aliquot the membrane suspension into several microcentrifuge tubes.

Add a concentrated stock solution of octyl D-glucopyranoside to each tube to achieve a

range of final concentrations (e.g., 0.5%, 1.0%, 1.5%, 2.0% w/v).[8]

Incubate the mixtures with gentle agitation for 1-4 hours at 4°C.[8]

Separation of Solubilized and Unsolubilized Fractions:

Centrifuge the tubes at high speed (e.g., 100,000 x g for 30-60 minutes at 4°C) to pellet

the unsolubilized material.[8]

Carefully collect the supernatant, which contains the solubilized membrane proteins.

Analysis:

Analyze samples from the total membrane fraction, the solubilized supernatant, and the

unsolubilized pellet by SDS-PAGE and Western blotting to determine the optimal octyl D-
glucopyranoside concentration for solubilization.[8]

Protocol 3: Reconstitution of a G-Protein Coupled
Receptor (GPCR) into Proteoliposomes
Objective: To reconstitute a purified GPCR into a lipid bilayer environment (proteoliposomes) by

removing the octyl D-glucopyranoside.

Principle: The high CMC of octyl D-glucopyranoside allows for its efficient removal through

dialysis or size-exclusion chromatography. As the detergent concentration drops below the

CMC, the lipid molecules self-assemble into a bilayer, incorporating the membrane protein to

form proteoliposomes.[9]

Materials:
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Purified GPCR in a buffer containing octyl D-glucopyranoside

Lipid mixture (e.g., DOPC, DOPG, cholesterol) in chloroform

Reconstitution Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.5)[2]

Sephadex G-50 column or dialysis cassette (with an appropriate molecular weight cutoff)[2]

Procedure:

Lipid Film Preparation:

In a glass vial, mix the desired lipids in chloroform.

Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

Solubilization of Lipids:

Resuspend the lipid film in Reconstitution Buffer containing 1% octyl D-glucopyranoside
by vortexing or sonication to form a clear lipid-detergent mixture.[2]

Formation of Protein-Lipid-Detergent Micelles:

Mix the purified GPCR with the solubilized lipids at a desired protein-to-lipid ratio (e.g.,

1:1000).[2]

Incubate the mixture on ice for 2 hours to allow for the formation of mixed micelles.[2]

Detergent Removal:

By Size-Exclusion Chromatography: Pass the mixture through a Sephadex G-50 column

pre-equilibrated with Reconstitution Buffer. The proteoliposomes will elute in the void

volume, while the smaller detergent micelles will be retained.[2]

By Dialysis: Place the mixture in a dialysis cassette and dialyze against a large volume of

Reconstitution Buffer at 4°C with several buffer changes over 48 hours.
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Characterization of Proteoliposomes:

The resulting proteoliposomes can be characterized for protein incorporation, orientation,

and functionality using appropriate assays.

Visualizations of Biological Pathways and
Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows

and signaling pathways relevant to the application of octyl D-glucopyranoside in biological

research.
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Workflow for Membrane Protein Solubilization and Screening.
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Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.
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Rhodopsin Photoactivation Signaling Cascade.
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Simplified Gating Mechanism of a Voltage-Gated Ion Channel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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